Methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate
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Description
Methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate is a useful research compound. Its molecular formula is C21H18F3N3O4 and its molecular weight is 433.387. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate and its derivatives have been synthesized through various chemical reactions. For example, the reaction of methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-phenyl-1,2,4-oxadiazole led to the synthesis of a related compound, exhibiting weak intermolecular hydrogen bonds and C—H⋯π(arene) interactions in its crystal structure (Hai-bo Wang, Jia-Hui Chen, & Jin-tang Wang, 2004).
Anticancer Activity
- Some derivatives of this compound have been evaluated for their anticancer activities. A series of substituted benzamides, starting from similar chemical structures, showed moderate to excellent anticancer activity against various cancer cell lines, with some derivatives exhibiting higher activity than reference drugs (B. Ravinaik et al., 2021).
Antimicrobial Activity
- Compounds containing the 1,2,4-oxadiazol ring have shown significant antimicrobial properties. For instance, some derivatives were synthesized and demonstrated enhanced antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and also exhibited antifungal activity (V. Gupta, S. Kashaw, V. Jatav, & P. Mishra, 2008).
Luminescent Properties
- 1,2,4-oxadiazoles, which are part of this compound's structure, have been studied for their spectral-luminescent properties. These properties are essential for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) (I. E. Mikhailov et al., 2018).
Properties
IUPAC Name |
methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4/c1-30-20(29)18(13-6-3-2-4-7-13)25-16(28)10-11-17-26-19(27-31-17)14-8-5-9-15(12-14)21(22,23)24/h2-9,12,18H,10-11H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGRHSGNSDODOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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